REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C@H:11]([CH:13]1[CH2:18][CH2:17][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:15][CH2:14]1)[OH:12].O.Cl.[OH-].[Na+]>C(COC)OC>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH:11]([CH:13]1[CH2:14][CH2:15][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:17][CH2:18]1)[OH:12] |f:3.4|
|
Name
|
|
Quantity
|
10.49 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
13.86 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10.39 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
11.25 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 5-10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 250 mL glass round bottom flask equipped with a magnetic stirrer, cold water condenser
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
The clear homogeneous solution was heated for 4-5 hours
|
Duration
|
4.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled before the base
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
produced during the addition
|
Type
|
CUSTOM
|
Details
|
The glyme was removed by rotary evaporation
|
Type
|
ADDITION
|
Details
|
To the residue, toluene (53 mL) was added
|
Type
|
STIRRING
|
Details
|
The phases were agitated
|
Type
|
CUSTOM
|
Details
|
The phases were separated at 60° C
|
Type
|
CUSTOM
|
Details
|
The bottom aqueous phase was removed
|
Type
|
EXTRACTION
|
Details
|
extracted a second time with toluene (27 mL)
|
Type
|
TEMPERATURE
|
Details
|
The phases were heated
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
before being separated
|
Type
|
WAIT
|
Details
|
left in the aqueous phase
|
Type
|
CUSTOM
|
Details
|
The organic solution was stripped to a solid on the rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 2-propanol (15 g)
|
Reaction Time |
7.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1OC)C(O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C@H:11]([CH:13]1[CH2:18][CH2:17][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:15][CH2:14]1)[OH:12].O.Cl.[OH-].[Na+]>C(COC)OC>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH:11]([CH:13]1[CH2:14][CH2:15][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:17][CH2:18]1)[OH:12] |f:3.4|
|
Name
|
|
Quantity
|
10.49 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
13.86 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10.39 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
11.25 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 5-10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 250 mL glass round bottom flask equipped with a magnetic stirrer, cold water condenser
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
The clear homogeneous solution was heated for 4-5 hours
|
Duration
|
4.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled before the base
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
produced during the addition
|
Type
|
CUSTOM
|
Details
|
The glyme was removed by rotary evaporation
|
Type
|
ADDITION
|
Details
|
To the residue, toluene (53 mL) was added
|
Type
|
STIRRING
|
Details
|
The phases were agitated
|
Type
|
CUSTOM
|
Details
|
The phases were separated at 60° C
|
Type
|
CUSTOM
|
Details
|
The bottom aqueous phase was removed
|
Type
|
EXTRACTION
|
Details
|
extracted a second time with toluene (27 mL)
|
Type
|
TEMPERATURE
|
Details
|
The phases were heated
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
before being separated
|
Type
|
WAIT
|
Details
|
left in the aqueous phase
|
Type
|
CUSTOM
|
Details
|
The organic solution was stripped to a solid on the rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 2-propanol (15 g)
|
Reaction Time |
7.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1OC)C(O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C@H:11]([CH:13]1[CH2:18][CH2:17][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:15][CH2:14]1)[OH:12].O.Cl.[OH-].[Na+]>C(COC)OC>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH:11]([CH:13]1[CH2:14][CH2:15][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:17][CH2:18]1)[OH:12] |f:3.4|
|
Name
|
|
Quantity
|
10.49 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
13.86 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10.39 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
11.25 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 5-10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 250 mL glass round bottom flask equipped with a magnetic stirrer, cold water condenser
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
The clear homogeneous solution was heated for 4-5 hours
|
Duration
|
4.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled before the base
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
produced during the addition
|
Type
|
CUSTOM
|
Details
|
The glyme was removed by rotary evaporation
|
Type
|
ADDITION
|
Details
|
To the residue, toluene (53 mL) was added
|
Type
|
STIRRING
|
Details
|
The phases were agitated
|
Type
|
CUSTOM
|
Details
|
The phases were separated at 60° C
|
Type
|
CUSTOM
|
Details
|
The bottom aqueous phase was removed
|
Type
|
EXTRACTION
|
Details
|
extracted a second time with toluene (27 mL)
|
Type
|
TEMPERATURE
|
Details
|
The phases were heated
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
before being separated
|
Type
|
WAIT
|
Details
|
left in the aqueous phase
|
Type
|
CUSTOM
|
Details
|
The organic solution was stripped to a solid on the rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 2-propanol (15 g)
|
Reaction Time |
7.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1OC)C(O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |